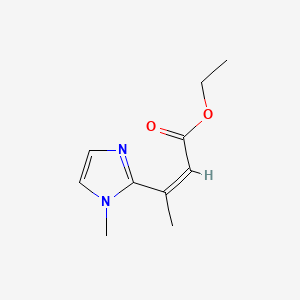
ethyl(2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate is an organic compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate typically involves the condensation of an imidazole derivative with an appropriate ester. One possible route could be the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with ethyl acetoacetate under basic conditions to form the desired product. The reaction conditions might include the use of a base such as sodium ethoxide in ethanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or alcohols, under basic or acidic conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which could be crucial for its biological effects.
Comparison with Similar Compounds
Ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, important in enzyme catalysis and metal ion coordination.
Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections caused by anaerobic bacteria and protozoa.
Clotrimazole: An antifungal agent with an imidazole ring, used to treat fungal infections.
The uniqueness of ethyl (2Z)-3-(1-methyl-1H-imidazol-2-yl)but-2-enoate lies in its specific structure, which combines the imidazole ring with an ester group, potentially offering distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl (Z)-3-(1-methylimidazol-2-yl)but-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-9(13)7-8(2)10-11-5-6-12(10)3/h5-7H,4H2,1-3H3/b8-7- |
InChI Key |
GSMWLIWVCHSVLJ-FPLPWBNLSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C1=NC=CN1C |
Canonical SMILES |
CCOC(=O)C=C(C)C1=NC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















